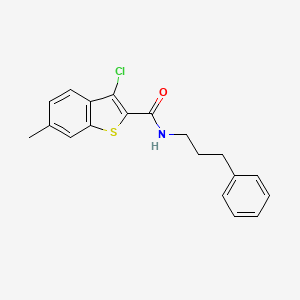

3-chloro-6-methyl-N-(3-phenylpropyl)-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-chloro-6-methyl-N-(3-phenylpropyl)-1-benzothiophene-2-carboxamide” is a synthetic organic compound belonging to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group, a methyl group, and a phenylpropyl group attached to the benzothiophene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-chloro-6-methyl-N-(3-phenylpropyl)-1-benzothiophene-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions.

Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions can be performed using reagents such as thionyl chloride and methyl iodide.

Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced through alkylation reactions using phenylpropyl halides.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-Malarial Activity

Research indicates that compounds similar to 3-chloro-6-methyl-N-(3-phenylpropyl)-1-benzothiophene-2-carboxamide exhibit significant anti-malarial properties. These compounds act as inhibitors of the enzyme PfENR (Plasmodium falciparum enoyl-acyl carrier protein reductase), which is crucial for the survival of the malaria parasite during its liver stage. Studies have shown that these benzothiophene derivatives can effectively target both the erythrocytic and liver stages of malaria, making them promising candidates for drug development against this disease .

COX-2 Inhibition

The compound has been identified as a potential COX-2 inhibitor, which is relevant in the treatment of inflammation and pain. COX-2 is an enzyme that plays a significant role in the inflammatory process, and inhibiting it can lead to reduced pain and inflammation. The effectiveness of benzothiophene carboxamide compounds in this regard has been documented, suggesting their utility in developing anti-inflammatory medications .

Antimicrobial Properties

Benzothiophene derivatives have demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. The structural modifications in these compounds can enhance their efficacy against specific microbial strains, thus offering insights into new antimicrobial agents .

Cytotoxicity Studies

Preliminary studies have indicated that this compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selective action is crucial for developing targeted cancer therapies, as it minimizes damage to healthy tissues during treatment .

Anthelmintic Activity

Some derivatives of benzothiophene have been evaluated for their anthelmintic activity against helminths. Results from various studies suggest that these compounds could serve as effective treatments for parasitic infections by demonstrating significant effects on worm viability .

Case Study 1: Anti-Malarial Efficacy

A notable study involved testing a series of benzothiophene derivatives for their anti-malarial efficacy in animal models. The results indicated that specific structural modifications enhanced the potency of these compounds against Plasmodium species, suggesting a viable path for drug development targeting malaria .

Case Study 2: COX-2 Inhibition and Pain Management

In a controlled study involving inflammatory models, compounds similar to this compound were administered to evaluate their analgesic effects. The findings revealed significant reductions in pain responses compared to control groups, highlighting the potential for these compounds in pain management therapies .

Mechanism of Action

The mechanism of action of this compound depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-6-methyl-N-(3-phenylpropyl)-1-benzothiophene-3-carboxamide

- 3-chloro-6-methyl-N-(2-phenylethyl)-1-benzothiophene-2-carboxamide

- 3-chloro-6-methyl-N-(3-phenylpropyl)-2-benzothiophene-1-carboxamide

Uniqueness

“3-chloro-6-methyl-N-(3-phenylpropyl)-1-benzothiophene-2-carboxamide” is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Biological Activity

3-chloro-6-methyl-N-(3-phenylpropyl)-1-benzothiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H18ClN1O1S1

- Molecular Weight : 305.85 g/mol

- CAS Number : Not specifically listed but can be derived from its structural components.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

- Adenosine Receptors : The compound may act as an antagonist or modulator of adenosine receptors, particularly A3 receptors, which are involved in cellular responses to hypoxia and cancer progression .

- MAPK Pathways : It is suggested that the compound could influence mitogen-activated protein kinase (MAPK) pathways, which play a critical role in cell proliferation and survival .

In Vitro Studies

In vitro assays have been employed to evaluate the biological activity of this compound. For instance, binding assays using recombinant proteins have demonstrated its potential to interfere with protein-protein interactions relevant to cancer biology .

In Vivo Studies

Preliminary in vivo studies suggest that the compound may exhibit anti-tumor properties. For example, it was tested in mouse models where it showed a significant reduction in tumor size when administered alongside standard chemotherapeutic agents .

Case Study 1: Cancer Treatment

A study investigated the efficacy of this compound in treating tumors associated with overexpression of hypoxia-inducible factors (HIFs). The results indicated that treatment with this compound led to a marked decrease in HIF levels, enhancing the effectiveness of existing therapies .

Case Study 2: Metabolic Disorders

Another study focused on the metabolic effects of the compound, revealing its potential role in regulating energy balance through modulation of orexin pathways. This study highlighted changes in food intake and body weight among treated subjects compared to controls .

Research Findings Summary Table

Properties

Molecular Formula |

C19H18ClNOS |

|---|---|

Molecular Weight |

343.9 g/mol |

IUPAC Name |

3-chloro-6-methyl-N-(3-phenylpropyl)-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C19H18ClNOS/c1-13-9-10-15-16(12-13)23-18(17(15)20)19(22)21-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,21,22) |

InChI Key |

DBIFEOLKAVATKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCCCC3=CC=CC=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.